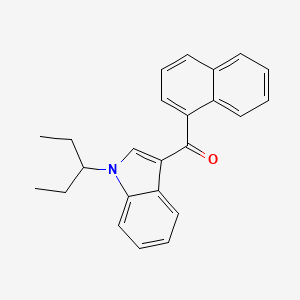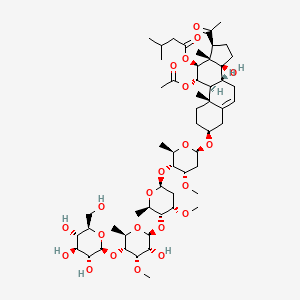
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone is a synthetic cannabinoid, which is an isomer of JWH 018. This compound is characterized by having an ethylpropyl group in place of the pentyl chain found in JWH 018 . Synthetic cannabinoids like this compound are often used in research and forensic applications due to their ability to mimic the effects of natural cannabinoids .
Preparation Methods
The synthesis of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone involves several steps. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with indole, which is a common starting material for many synthetic cannabinoids.
Alkylation: The indole is alkylated with an appropriate alkyl halide to introduce the ethylpropyl group.
Acylation: The alkylated indole is then acylated with a naphthoyl chloride to form the final product.
Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the naphthoyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethylformamide, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone involves its interaction with cannabinoid receptors, primarily CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . The compound binds to these receptors, mimicking the effects of natural cannabinoids and leading to similar physiological responses .
Comparison with Similar Compounds
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone is similar to other synthetic cannabinoids, such as:
JWH 018: The parent compound, which has a pentyl chain instead of an ethylpropyl group.
JWH 073: Another synthetic cannabinoid with a butyl chain instead of a pentyl or ethylpropyl group.
The uniqueness of this compound lies in its specific structural modification, which can lead to different binding affinities and biological effects compared to its analogs .
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.5 |
IUPAC Name |
naphthalen-1-yl-(1-pentan-3-ylindol-3-yl)methanone |
InChI |
InChI=1S/C24H23NO/c1-3-18(4-2)25-16-22(20-13-7-8-15-23(20)25)24(26)21-14-9-11-17-10-5-6-12-19(17)21/h5-16,18H,3-4H2,1-2H3 |
InChI Key |
OEESYRPHKQOKLA-UHFFFAOYSA-N |
SMILES |
CCC(CC)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyms |
naphthalen-1-yl(1-(pentan-3-yl)-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




